N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide
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Overview
Description
N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide is a chemical compound with the molecular formula C16H17FN2O2. It is known for its unique structure, which includes an amino group, a fluorophenoxy group, and a butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Coupling Reaction: The amino group is coupled with a butanoyl chloride derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-Amino-5-(4-fluorophenoxy)phenyl]butanamide
- N-[2-Amino-5-(2-fluorophenoxy)phenyl]butanamide
- N-[2-Amino-5-(3-chlorophenoxy)phenyl]butanamide
Uniqueness
N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide is unique due to the specific positioning of the fluorophenoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
63470-83-7 |
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Molecular Formula |
C16H17FN2O2 |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-[2-amino-5-(3-fluorophenoxy)phenyl]butanamide |
InChI |
InChI=1S/C16H17FN2O2/c1-2-4-16(20)19-15-10-13(7-8-14(15)18)21-12-6-3-5-11(17)9-12/h3,5-10H,2,4,18H2,1H3,(H,19,20) |
InChI Key |
PYJVROQRYSPJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)OC2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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